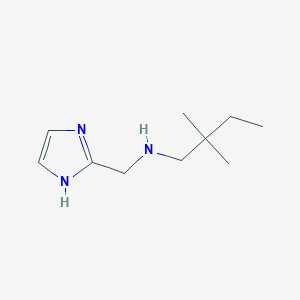![molecular formula C10H15N3O3 B6628564 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid, also known as beta-alanine, is a non-proteinogenic amino acid that is widely used in scientific research. It is a precursor to carnosine, a dipeptide that is found in high concentrations in skeletal muscle and has been shown to have various physiological effects. Beta-alanine is an important compound for the study of muscle physiology, exercise performance, and other related areas.
Mecanismo De Acción
Beta-alanine works by increasing the levels of carnosine in skeletal muscle. Carnosine is a dipeptide that acts as a buffer, helping to maintain pH balance in muscle tissue during exercise. By increasing carnosine levels, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid may help to delay the onset of muscle fatigue and improve exercise performance.
Biochemical and Physiological Effects
In addition to its effects on exercise performance, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to have a variety of other biochemical and physiological effects. It may improve cognitive function, reduce anxiety, and enhance immune function. Beta-alanine has also been studied for its potential to treat various medical conditions, including diabetes, hypertension, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid for lab experiments is its relatively low cost and availability. It is also a relatively safe compound, with few reported side effects. However, there are some limitations to its use in lab experiments, including the need for careful dosing and the potential for confounding variables.
Direcciones Futuras
There are many potential future directions for research on 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid. Some possible areas of study include the effects of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid on cognitive function, the potential use of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid as a treatment for various medical conditions, and the development of new methods for 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid synthesis. Additionally, further research is needed to fully understand the mechanisms of action of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid and its effects on exercise performance and other physiological processes.
Conclusion
Beta-alanine is an important compound for scientific research, particularly in the fields of exercise physiology and sports nutrition. It is widely used for its ability to increase muscle carnosine levels and improve exercise performance. Beta-alanine has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function. While there are some limitations to its use in lab experiments, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid remains a valuable tool for researchers in a variety of fields.
Métodos De Síntesis
Beta-alanine can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the decarboxylation of dihydrouracil, and the hydrolysis of carnosine. The most commonly used method is the reaction of malonic acid with urea, which yields 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid as a byproduct. This method is relatively simple and inexpensive, making it a popular choice for large-scale production.
Aplicaciones Científicas De Investigación
Beta-alanine is widely used in scientific research, particularly in the fields of exercise physiology and sports nutrition. It has been shown to increase muscle carnosine levels, which can improve exercise performance and delay fatigue. Beta-alanine supplementation has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function.
Propiedades
IUPAC Name |
2-[methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-7(10(15)16)13(3)9(14)8-5-11-6-12(8)2/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRKALNGFJGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
![3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6628511.png)
![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)


![2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628529.png)
![(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6628539.png)
![2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)